Cas no 2137797-66-9 (Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel-)

Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel- structure
2137797-66-9 structure
商品名:Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel-
CAS番号:2137797-66-9
MF:C12H25N3O
メガワット:227.34640288353
CID:5279223

Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel- 化学的及び物理的性質

名前と識別子

    • Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel-
    • インチ: 1S/C12H25N3O/c1-9(2)6-15-12(16)14-5-4-11-8-13-7-10(11)3/h9-11,13H,4-8H2,1-3H3,(H2,14,15,16)/t10-,11-/m0/s1
    • InChIKey: JLJOBSPHTGEDSN-QWRGUYRKSA-N
    • ほほえんだ: N(CC(C)C)C(NCC[C@@H]1[C@@H](C)CNC1)=O

Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-692401-0.05g
rac-3-(2-methylpropyl)-1-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}urea
2137797-66-9
0.05g
$1247.0 2023-03-10
Enamine
EN300-692401-10.0g
rac-3-(2-methylpropyl)-1-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}urea
2137797-66-9
10.0g
$6390.0 2023-03-10
Enamine
EN300-692401-0.25g
rac-3-(2-methylpropyl)-1-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}urea
2137797-66-9
0.25g
$1366.0 2023-03-10
Enamine
EN300-692401-2.5g
rac-3-(2-methylpropyl)-1-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}urea
2137797-66-9
2.5g
$2912.0 2023-03-10
Enamine
EN300-692401-0.1g
rac-3-(2-methylpropyl)-1-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}urea
2137797-66-9
0.1g
$1307.0 2023-03-10
Enamine
EN300-692401-5.0g
rac-3-(2-methylpropyl)-1-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}urea
2137797-66-9
5.0g
$4309.0 2023-03-10
Enamine
EN300-692401-1.0g
rac-3-(2-methylpropyl)-1-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}urea
2137797-66-9
1g
$0.0 2023-06-07
Enamine
EN300-692401-0.5g
rac-3-(2-methylpropyl)-1-{2-[(3R,4R)-4-methylpyrrolidin-3-yl]ethyl}urea
2137797-66-9
0.5g
$1426.0 2023-03-10

Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel- 関連文献

Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel-に関する追加情報

Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel-

Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel- is a compound with the CAS number 2137797-66-9. This compound belongs to the class of ureas, which are widely used in various industries due to their unique chemical properties and versatility. The compound's structure is characterized by a urea group (NH₂CONH₂) with specific substituents that contribute to its distinct chemical behavior and applications.

The name Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methyl-3-pyrrolidinyl]ethyl]-, rel- indicates the presence of two substituents on the nitrogen atoms of the urea group. The first substituent is N-(2-methylpropyl), which is an alkyl group with a branching at the second carbon atom. The second substituent is N'-(2-[[(3R,4R)-4-methylpyrrolidinyl]ethyl]), which introduces a pyrrolidine ring with specific stereochemistry (3R and 4R configurations) and a methyl group attached to the fourth carbon of the ring.

The stereochemistry of the compound is denoted by rel-, which stands for "related" stereochemistry. This indicates that the compound exists in a specific stereoisomeric form, which is crucial for its biological activity and chemical reactivity. The presence of the pyrrolidine ring adds complexity to the molecule and potentially enhances its stability or bioavailability depending on the context of its use.

Urea derivatives like this compound are often studied for their potential applications in pharmaceuticals, agrochemicals, and industrial chemicals. The specific structure of this compound suggests that it may have unique properties that make it suitable for certain applications. For instance, the pyrrolidine ring could contribute to hydrogen bonding capabilities or act as a scaffold for further functionalization.

Recent research has focused on optimizing the synthesis of such compounds to improve yield and purity while reducing environmental impact. For example, studies have explored green chemistry approaches such as catalytic hydrogenation or enzymatic methods to synthesize urea derivatives with high stereoselectivity. These advancements are critical for scaling up production while maintaining quality standards.

In terms of application potential, Urea derivatives are being investigated for their role in drug delivery systems due to their ability to form stable complexes with other molecules. Additionally, they are being considered as intermediates in the synthesis of more complex molecules with therapeutic potential.

The stereochemistry of this compound plays a significant role in its biological activity. For instance, compounds with defined stereochemistry often exhibit better pharmacokinetic profiles and reduced side effects compared to their racemic counterparts. This makes them more promising candidates for drug development.

Moreover, computational chemistry tools are increasingly being used to predict the properties of such compounds before experimental synthesis. Techniques like molecular docking and quantum mechanics calculations help in understanding how these compounds interact with biological targets at the molecular level.

In conclusion, Urea derivatives, including Urea, N-(2-methylpropyl)-N'-[2-[(3R,4R)-4-methylpyrrolidinyl]ethyl]-, continue to be an area of active research due to their diverse applications and potential for innovation in various fields.

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